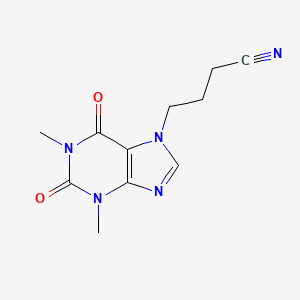![molecular formula C20H31N3O2 B5292096 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine, also known as PAPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action is thought to contribute to its anxiolytic and antidepressant effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to decrease the activity of the HPA axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One of the main advantages of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its high potency and selectivity for certain receptors, which makes it a useful tool for studying the neurobiology of anxiety, depression, and addiction. However, one of the limitations of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the high potency of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine may also result in adverse effects at high doses.
未来方向
There are several future directions for the study of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. One potential direction is to further investigate its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and addiction. Another direction is to study the long-term effects of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine on the brain and behavior, as well as its potential for abuse and dependence. Finally, further research is needed to fully understand the mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine and its interactions with other neurotransmitter systems.
合成方法
The synthesis of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine involves the reaction of 1-(propoxyacetyl)piperidine with phenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. This method has been optimized for high yield and purity and has been widely used in scientific research studies.
科学研究应用
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]-2-propoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-15-25-17-20(24)23-10-6-9-19(16-23)22-13-11-21(12-14-22)18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMCKTUXLHTBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

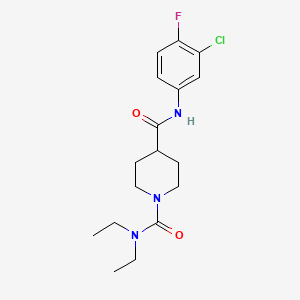
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)

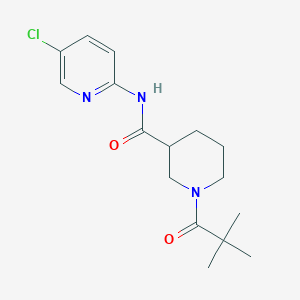
![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)
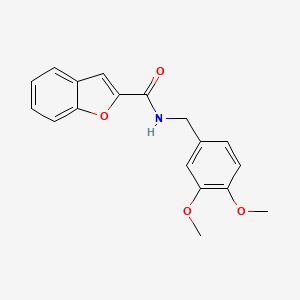
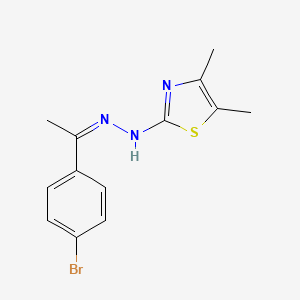
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
